molecular formula C14H11FO2 B1332207 Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate CAS No. 80254-87-1

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Cat. No. B1332207
CAS RN: 80254-87-1
M. Wt: 230.23 g/mol
InChI Key: ACJGXBVKOGLYEL-UHFFFAOYSA-N
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Description

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this exact compound, it does provide insights into similar compounds and their characteristics, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related fluorinated biphenyl compounds often involves classic reactions or modifications thereof. For instance, the Biginelli reaction was used under mild, solvent-free conditions to prepare Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits solvatomorphism . Similarly, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid indicates the versatility of synthetic approaches for fluorinated biphenyl derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds has been extensively studied using various analytical techniques. For example, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction, revealing specific bond lengths and angles that are consistent with known structural data on biphenyl derivatives . Single-crystal X-ray diffraction has also been employed to elucidate the crystal structures of chiral mesogenic biphenyl carboxylates, providing insights into their phase sequences and molecular tilt angles .

Chemical Reactions Analysis

The reactivity of fluorinated biphenyl compounds can be inferred from studies on similar molecules. For instance, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines and aminated carbohydrates, indicating that such compounds can participate in reactions with amines . Additionally, the synthesis of various substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through condensation reactions showcases the reactivity of the fluorinated aromatic ring with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated biphenyl compounds are diverse and can be influenced by the presence of fluorine atoms and other substituents. For example, the phase behavior of chiral liquid crystals derived from fluorinated biphenyl carboxylates has been characterized, showing that they exhibit enantiotropic and monotropic mesophases . The thermal properties of various forms of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been analyzed using DSC, HSM, and TGA, highlighting the importance of hydrogen-bonding interactions in their crystal packing .

Scientific Research Applications

1. Optical and Electronic Properties

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, a fluoro- and cyanoterminated compound, is studied for its ability to induce the antiferroelectric phase (SmC*A) in mixtures with other compounds. This research provides insight into the temperature characteristics of helical pitch, relevant in optical applications like liquid crystal displays (Tykarska, Garbat, & Rejmer, 2011).

2. Molecular Structure Analysis

The compound has been investigated through FT-IR, molecular structure, HOMO-LUMO, MEP, and NBO analysis, shedding light on its stability and chemical properties. These studies are crucial in understanding its potential applications in material science (Sheena Mary et al., 2014).

3. Enantioselective Synthesis Applications

In pharmaceutical research, the compound has been utilized in the enantioselective synthesis of (S)-Flurbiprofen methyl ester, showcasing its potential in creating chirally pure pharmaceuticals (Harkness & Clarke, 2017).

4. Synthesis of Novel Compounds

Researchers have synthesized variants of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, exploring different methods and yields, which is significant for developing new chemicals and intermediates (Qunfeng et al., 2012).

5. Fluorescent Sensor Development

The compound's derivatives have been used to synthesize optical chloride sensors, highlighting its utility in developing novel sensing technologies (Das, Mohar, & Bag, 2021).

6. Fluorinated Pharmaceuticals

In drug development, the positioning of fluorine atoms on biphenyl derivatives, including Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, is investigated to improve metabolic stability, highlighting its role in enhancing drug efficacy (Bright et al., 2013).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

methyl 4-(4-fluorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJGXBVKOGLYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189159
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

CAS RN

80254-87-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80254-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,1'-bis(diphenylphosphine)-ferrocene (1.69 g, 3.05 mmol) and palladium acetate (515 mg, 2.29 mmol) in DMF (250 ml), is heated at 50° for 10 minutes. After the solution has cooled to room temperature methyl p-iodobenzoate (20 g, 76 mmol), 4-fluorobenzenboronic acid (20 g, 143 mmol) and K2CO3 (15.8 g, 114 mmol) are added. The resulting mixture is then heated to 90° for 24 hours. After once again cooling to room temperature the reaction mixture is filtered through Celite and the filtrate washed with EtOAc (3×100 ml). The combined organic portions are then washed with 2N HCl (100 ml), saturated NaCl solution (100 ml), 1N NaOH (100 ml), dried over MgSO4, and concentrated in vacuo. The resulting brown solid is chromatographed (silica gel; hexanes, 1% EtOAc/hexanes) to afford methyl 4'-fluoro-4-biphenylyl-carboxylate as a white solid.
[Compound]
Name
1,1'-bis(diphenylphosphine) ferrocene
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
515 mg
Type
catalyst
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
15.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of methyl 4-bromobenzoate (21.5 g, 100 mmol), 4-fluorophenylboronic acid (14.7 g, 105 mmol), Pd(dppf)Cl2.CH2Cl2(1.48 g, 2.0 mmol), and 2M Na2CO3 (100 mL) in toluene (200 mL) and was heated to reflux, stirred for 10 hours, diluted with ethyl acetate (200 mL), washed with water (100 mL) and brine (50 mL), dried (MgSO4), filtered, and concentrated. The concentrate was recrystallized from ethyl acetate/hexanes to provide the desired product. The mother liquor was concentrated and purified by flash column chromatography on silica gel with 10% ethyl acetate/hexanes to provide additional product. MS (DCI) m/e 231 (M+H)+.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.48 g
Type
reactant
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Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
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Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
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Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
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Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
Reactant of Route 6
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Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Citations

For This Compound
3
Citations
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 38 www.thieme-connect.com
RRA Bolt, SR Buck, K Ingram, JA Leitch, DL Browne - chemrxiv.org
1H NMR, 13C NMR and 19F NMR spectra were obtained on a Bruker Avance 400 at 400.13 MHz (1H NMR at 400 MHz, 13C NMR at 101 MHz), Bruker Avance 500 fitted with a …
Number of citations: 0 chemrxiv.org
XJ Li, JL Zhang, Y Geng, Z Jin - The Journal of Organic Chemistry, 2013 - ACS Publications
Nickel-catalyzed Suzuki–Miyaura coupling of heteroaryl ethers with arylboronic acids was described. Selective activation of the phenol C–O bonds was achieved by converting them …
Number of citations: 66 pubs.acs.org

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